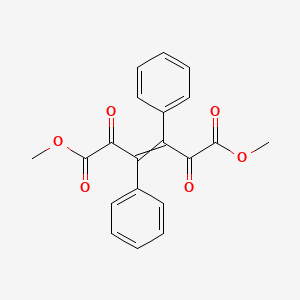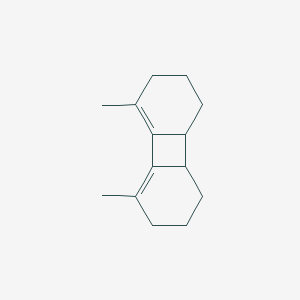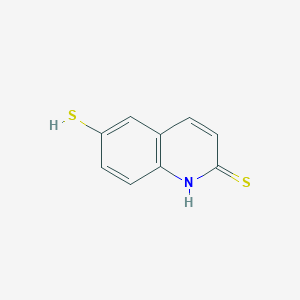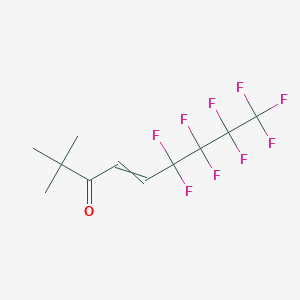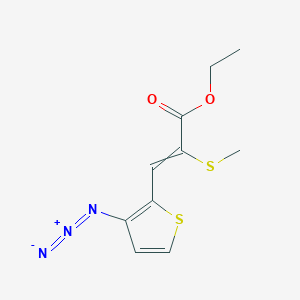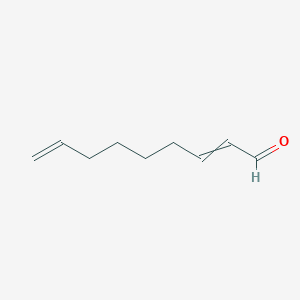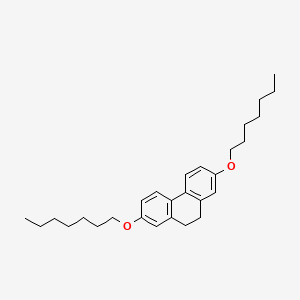
2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene is an organic compound that belongs to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of heptyloxy groups at the 2 and 7 positions of the phenanthrene core modifies its chemical and physical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene typically involves the alkylation of 9,10-dihydrophenanthrene with heptyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 9,10-dihydrophenanthrene in DMF.
- Add potassium carbonate to the solution.
- Introduce heptyl bromide to the reaction mixture.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenanthrene core to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the phenanthrene core.
科学的研究の応用
2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The heptyloxy groups can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach its molecular targets.
類似化合物との比較
Similar Compounds
2,7-Bis(diphenylphosphoryl)-9,9′-spirobi[fluorene]: Used in organic electronics.
2,7-Bis(pentafluorophenylethynyl)hexafluoroheterofluorenes: Known for high electron affinities.
2,7-Bis(bromomethyl)naphthalene: Utilized in various organic syntheses.
Uniqueness
2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene is unique due to the presence of heptyloxy groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in the development of organic electronic materials and other specialized applications.
特性
CAS番号 |
110347-38-1 |
|---|---|
分子式 |
C28H40O2 |
分子量 |
408.6 g/mol |
IUPAC名 |
2,7-diheptoxy-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C28H40O2/c1-3-5-7-9-11-19-29-25-15-17-27-23(21-25)13-14-24-22-26(16-18-28(24)27)30-20-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 |
InChIキー |
XUURXZSAFSXWJM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)OCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


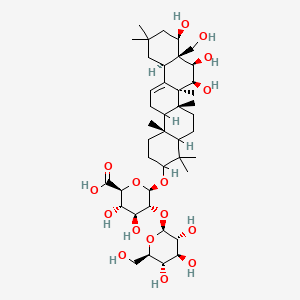
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
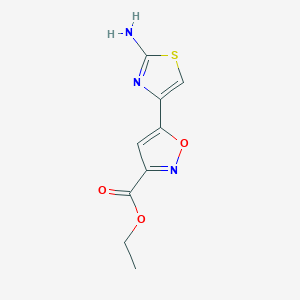
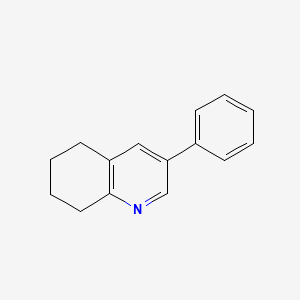
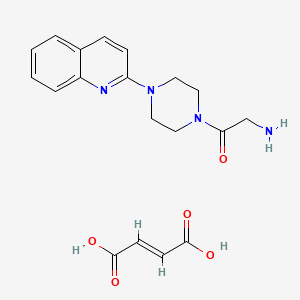
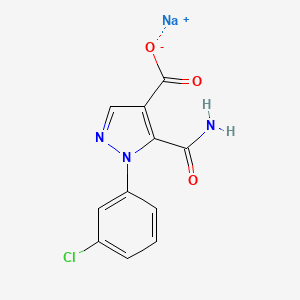
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
